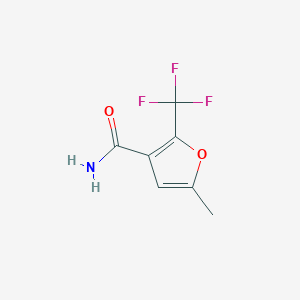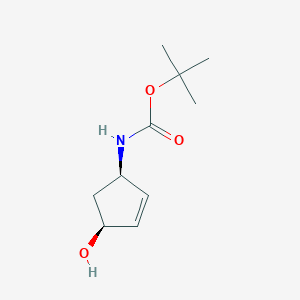![molecular formula C13H18O2 B069498 4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene CAS No. 195192-80-4](/img/structure/B69498.png)
4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene, also known as BMB, is an organic compound that belongs to the family of alkylbenzenes. It is a colorless liquid that has a fruity odor and is soluble in organic solvents. BMB has been widely studied for its potential applications in various scientific research fields.
Mechanism of Action
The mechanism of action of 4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene is not fully understood. However, it has been proposed that 4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene exerts its effects through the inhibition of various signaling pathways involved in inflammation, oxidative stress, and cancer progression. 4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene has also been shown to modulate the activity of certain enzymes and transcription factors that are involved in these processes.
Biochemical and Physiological Effects:
4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases. 4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene has also been found to induce apoptosis in cancer cells and inhibit their proliferation. In addition, 4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene has several advantages for lab experiments. It is readily available and can be synthesized in large quantities with high purity. 4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene is also stable under various conditions and can be stored for long periods of time. However, 4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene has some limitations for lab experiments. It is highly reactive and can undergo oxidation and degradation, which can affect its activity. In addition, 4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene has poor solubility in water, which can limit its use in certain assays.
Future Directions
There are several future directions for the study of 4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene. One potential direction is the development of 4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene-based drugs for the treatment of neurodegenerative diseases and cancer. Another direction is the investigation of the molecular mechanisms underlying the effects of 4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene on inflammation, oxidative stress, and cancer progression. Furthermore, the development of novel synthesis methods and the optimization of existing methods can lead to the production of more potent and selective 4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene analogs.
Synthesis Methods
4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene can be synthesized through several methods. One of the most commonly used methods is the Friedel-Crafts alkylation reaction between 4-hydroxy-3-methoxybenzaldehyde and 1-butene in the presence of a Lewis acid catalyst. The reaction yields 4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene as the major product with a yield of up to 80%.
Scientific Research Applications
4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene has also been shown to have neuroprotective effects and can be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
195192-80-4 |
|---|---|
Product Name |
4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene |
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-[(E)-but-1-enyl]-1-ethoxy-2-methoxybenzene |
InChI |
InChI=1S/C13H18O2/c1-4-6-7-11-8-9-12(15-5-2)13(10-11)14-3/h6-10H,4-5H2,1-3H3/b7-6+ |
InChI Key |
LKXLYHYPRIGJCE-VOTSOKGWSA-N |
Isomeric SMILES |
CC/C=C/C1=CC(=C(C=C1)OCC)OC |
SMILES |
CCC=CC1=CC(=C(C=C1)OCC)OC |
Canonical SMILES |
CCC=CC1=CC(=C(C=C1)OCC)OC |
synonyms |
Benzene, 4-(1-butenyl)-1-ethoxy-2-methoxy-, (E)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



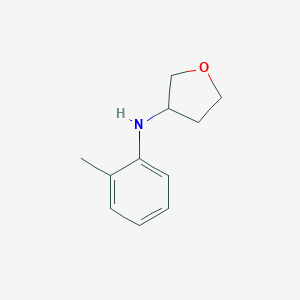

![(2S)-2-[Methyl(phenylmethoxycarbonyl)amino]pentanoic acid](/img/structure/B69422.png)
![N-[4-(Trimethylsilyl)-3-butynyl]acetamide](/img/structure/B69424.png)


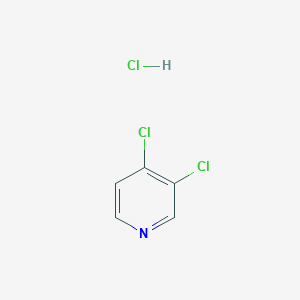
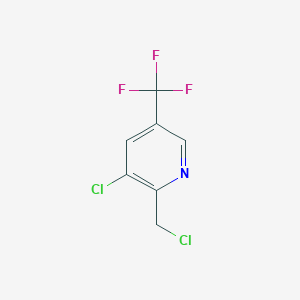

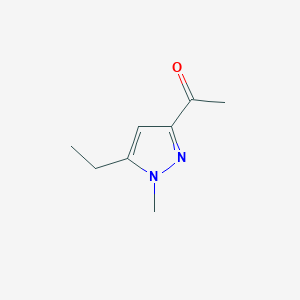
![N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline](/img/structure/B69440.png)
![[5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol](/img/structure/B69441.png)
